molecular formula C7H5BrIN3S B1509691 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine CAS No. 936360-80-4

6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

Cat. No. B1509691
CAS RN: 936360-80-4
M. Wt: 370.01 g/mol
InChI Key: KLRQOLMZHVRVHD-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C7H5BrIN3S . It belongs to the class of imidazopyridines, which are important fused bicyclic 5–6 heterocycles . This class of compounds is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazopyridines, including 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine, can be achieved from easily available chemicals . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions can be employed .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine includes a bromine atom, an iodine atom, a methylthio group, and an imidazo[1,2-a]pyrazine ring .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine are not mentioned in the search results, imidazopyridines in general can undergo various chemical reactions as part of their synthesis process .


Physical And Chemical Properties Analysis

The molecular weight of 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine is 370.01 . The InChI code is 1S/C7H6BrN3S/c1-12-7-6-9-2-3-11(6)4-5(8)10-7/h2-4H,1H3 .

Future Directions

The future directions for research on 6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine and related compounds could involve further exploration of their potential applications in medicinal chemistry, particularly in the treatment of diseases such as tuberculosis . Additionally, the development of new synthesis strategies could also be a focus of future research .

properties

IUPAC Name

6-bromo-3-iodo-8-methylsulfanylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrIN3S/c1-13-7-6-10-2-5(9)12(6)3-4(8)11-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRQOLMZHVRVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CN2C1=NC=C2I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrIN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727285
Record name 6-Bromo-3-iodo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine

CAS RN

936360-80-4
Record name 6-Bromo-3-iodo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 6-bromo-8-methylsulfanyl-imidazo[1,2-a]pyrazine (210.0 g, 860.3 mmol) in DMF (4200 mL) was added NIS (212.9 g, 946.3 mmol, 1.1 eq) in one portion at rt. After 18 h stirring at 60° C. the dark solution was evaporated and the brown residue was dissolved in DCM (7 L), washed with water (2×5 L) and sole (2×5 L) and dried over sodium sulphate. Crystallization by careful removal of solvent yielded 255 g (80.1%) 6-bromo-3-iodo-8-methylsulfanyl-imidazo[1,2-a]pyrazine: 1H-NMR (300 MHz, d6-DMSO): δ=8.24 (1H, s), 7.79 (1H, s), 2.46 (3H, s) ppm.
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
212.9 g
Type
reactant
Reaction Step One
Name
Quantity
4200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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